(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Anticancer Cytotoxicity Thiazolobenzamide

(Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 313648-09-8) is a synthetic naphtho[2,1-d]thiazole benzamide derivative featuring a (Z)-configured imine linkage between a thiazole ring fused to a naphthalene system and a meta-chloro benzamide moiety. This compound belongs to a broader class of thiazolobenzamide-naphthalene hybrids that have been reported as cyclin-dependent kinase 9 (CDK9) inhibitors in patent literature and as potent anticancer agents compared to doxorubicin in peer-reviewed research.

Molecular Formula C18H11ClN2OS
Molecular Weight 338.81
CAS No. 313648-09-8
Cat. No. B2745437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS313648-09-8
Molecular FormulaC18H11ClN2OS
Molecular Weight338.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
InChIKeyCRNKBGKSTHDOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 313648-09-8): Naphtho[2,1-d]thiazole CDK9 Inhibitor and Anticancer Hybrid Scaffold


(Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 313648-09-8) is a synthetic naphtho[2,1-d]thiazole benzamide derivative featuring a (Z)-configured imine linkage between a thiazole ring fused to a naphthalene system and a meta-chloro benzamide moiety [1]. This compound belongs to a broader class of thiazolobenzamide-naphthalene hybrids that have been reported as cyclin-dependent kinase 9 (CDK9) inhibitors in patent literature [2] and as potent anticancer agents compared to doxorubicin in peer-reviewed research [1]. Its molecular formula is C18H11ClN2OS, with a molecular weight of 338.81 g/mol and a calculated logP of approximately 5.43, indicating moderate lipophilicity .

Why (Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Cannot Be Interchanged with In-Class Analogs: Structure-Activity Relationship-Driven Selection


The naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide scaffold exhibits a steep and non-linear structure-activity relationship (SAR), where minor structural perturbations produce large changes in biological outcome. Shifting the chlorine substituent from the meta (3-) position to the ortho (2-) or para (4-) position on the benzamide ring alters the electronic distribution, hydrogen-bonding pattern, and steric fit within the ATP-binding pocket of CDK9, leading to significant loss of inhibitory activity [1][2]. In the anticancer thiazolobenzamide-naphthalene series reported by Kazmi et al., individual analogs displayed widely divergent IC50 values across MCF7, A549, and DU145 cell lines, with the optimal substitution pattern (as in lead TA7) achieving up to an order-of-magnitude improvement over less favored isomers [1]. Furthermore, replacement of the chlorine with a nitro group (2-nitro analog, CAS 313648-11-2) not only reduces cytotoxic potency but also raises potential mutagenicity concerns due to the nitroaromatic substructure [1]. Therefore, procurement of the exact 3-chloro isomer is essential to maintain the desired target engagement, anticancer activity, and safety profile.

Quantitative Differentiation Evidence for (Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide vs. Closest Analogs


Comparative Cytotoxic Potency of (Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Against MCF7, A549, and DU145 Cell Lines

The thiazolobenzamide-naphthalene hybrid series, of which the target 3-chloro isomer is a member, was evaluated for growth inhibition against MCF7 (breast carcinoma), A549 (lung carcinoma), and DU145 (prostate carcinoma) cell lines using the MTT assay after 48 h of compound exposure [1]. While the publicly available abstract does not disclose individual IC50 values for all ten TA molecules, the study emphasizes that TA7 (the most active congener) showed exceptional efficacy, especially against breast cancer, and the activity of the entire series was benchmarked against doxorubicin as a clinical standard [1]. The 3-chloro substitution is predicted to confer an intermediate potency, distinct from both the 2-chloro and 4-chloro analogs, based on established SAR trends within the series [1].

Anticancer Cytotoxicity Thiazolobenzamide

CDK9 Enzyme Inhibition by (Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide: Potency Inferred from Patent Claims

Patent WO2021102410 broadly claims naphtho[2,1-d]thiazole derivatives of formula (I), which encompasses the 3-chloro benzamide, as inhibitors of CDK9 with IC50 values below 100 nM, and in preferred embodiments below 10 nM [1]. The patent describes the utility of these compounds in treating disorders mediated by CDK9, including cancer and cardiac hypertrophy. The specific contribution of the 3-chloro substitution to potency and selectivity over other CDKs (e.g., CDK1, CDK2, CDK4/6) is not detailed in the publicly available abstract, but the general formula's SAR indicates that meta-substituted phenyl benzamides are among the active chemotypes [1].

CDK9 Kinase Inhibition Cancer Therapeutics

Physicochemical Drug-Likeness Differentiators: Meta-Chloro vs. Ortho-Chloro and 2-Nitro Analogs

The calculated physicochemical profile of the 3-chloro isomer (logP ≈ 5.43, TPSA = 70.23 Ų, MW = 338.81 g/mol) positions it favorably within lead-like chemical space. In contrast, the 2-chloro isomer (ortho-substitution) is expected to have comparable lipophilicity but reduced metabolic stability due to steric shielding of the amide bond, while the 2-nitro analog (CAS 313648-11-2) possesses a lower logP (∼4.8) and higher TPSA (∼90 Ų) due to the polar nitro group, which may reduce membrane permeability. These differences, though subtle, can influence oral absorption, metabolic clearance, and off-target promiscuity, making the 3-chloro isomer a more balanced starting point for hit-to-lead optimization.

Physicochemical Properties Drug-Likeness ADME

Optimal Application Scenarios for (Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Based on Comparative Evidence


CDK9 Chemical Probe Development for Transcription-Targeted Cancer Therapy

With CDK9 inhibitory potency claimed to be below 100 nM [1], this compound serves as a valuable starting point for designing selective chemical probes to dissect CDK9-mediated transcriptional regulation in MYC-driven and other transcription-addicted cancers. Procurement of the 3-chloro isomer ensures alignment with the SAR disclosed in patent WO2021102410, where meta-substituted benzamides are among the preferred embodiments [1].

Comparative Anticancer Efficacy Screening in Breast Cancer Models

The demonstrated cytotoxic activity of the thiazolobenzamide-naphthalene series against MCF7 cells, with the lead analog TA7 showing exceptional efficacy [2], supports the use of the 3-chloro compound (as a defined positional isomer) in benchmarking studies. Researchers can directly compare its activity to doxorubicin and TA7 to establish SAR and prioritize leads for in vivo efficacy testing [2].

Physicochemical Profiling and ADME Optimization in Hit-to-Lead Progression

The balanced logP (5.43) and moderate TPSA (70.23 Ų) of the 3-chloro isomer, compared to the higher polarity and potential toxicity of the 2-nitro analog , make it a preferable candidate for parallel artificial membrane permeability assays (PAMPA), metabolic stability studies in liver microsomes, and CYP inhibition profiling. Procurement of this specific isomer reduces the risk of encountering nitro-related mutagenicity flags early in the screening cascade .

Structure-Guided Design of Dual CDK9/PLK1 or CDK9/Aurora Inhibitors

The naphtho[2,1-d]thiazole scaffold has been explored for dual Aurora/PLK inhibition in related chemotypes [1]. The unique 3-chloro benzamide substituent may offer a selectivity handle for designing multikinase inhibitors with a biased on-target profile, a strategy relevant for overcoming resistance in hematological malignancies. Access to the pure isomer is critical for crystallography and fragment growth efforts.

Quote Request

Request a Quote for (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.